4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15017345
InChI: InChI=1S/C22H16ClNO4/c1-14(25)28-18-10-7-16(8-11-18)22(27)24-20-12-9-17(23)13-19(20)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,27)
SMILES:
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol

4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate

CAS No.:

Cat. No.: VC15017345

Molecular Formula: C22H16ClNO4

Molecular Weight: 393.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate -

Specification

Molecular Formula C22H16ClNO4
Molecular Weight 393.8 g/mol
IUPAC Name [4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C22H16ClNO4/c1-14(25)28-18-10-7-16(8-11-18)22(27)24-20-12-9-17(23)13-19(20)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,27)
Standard InChI Key RBYSVCCCIONBQM-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Introduction

4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate is a complex organic compound characterized by its unique structural arrangement, which includes a benzoyl group, a chlorophenyl moiety, and an acetate functional group. This compound belongs to the class of acetamides and is specifically categorized as an acetanilide derivative. Its potential biological activities and applications in medicinal chemistry make it a subject of interest in pharmaceutical development, particularly in the realm of central nervous system agents.

Synthesis Methods

The synthesis of 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate typically involves several chemical reactions, primarily including the chloroacetylation of specific precursor compounds. The process often employs reagents such as chloroacetyl chloride and bases like sodium hydroxide for hydrolysis steps. Yield percentages and reaction conditions (temperature, time) are crucial for optimizing the synthesis efficiency.

Biological Activities and Potential Applications

Research indicates that compounds similar to 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate exhibit significant biological activities, including interactions with specific biological targets such as enzymes and receptors involved in disease processes. The compound's potential applications span several fields, including pharmaceutical development as a precursor for synthesizing novel biologically active molecules.

Table: Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
4-Hydroxy-2-quinoloneHydroxy and nitrogen-containing ringAntimicrobial and anticancer
Benzimidazole derivativesBenzimidazole coreBroad spectrum antimicrobial activity
2-(2-(4-Chlorophenyl)phenyl)acetic acidChlorophenyl and acetic acid moietiesAnti-inflammatory properties

Interaction Studies and Mechanism of Action

Interaction studies have focused on understanding how 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate interacts with biological macromolecules. These studies often employ techniques such as molecular docking, which have shown favorable binding interactions with target proteins, indicating potential anxiolytic effects similar to established drugs like diazepam. The mechanism of action typically involves interaction with specific biological targets, such as receptors or enzymes within the central nervous system.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator